![molecular formula C24H20N2O6S B11103970 4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)](/img/structure/B11103970.png)
4,4'-sulfonylbis(2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-HYDROXY-3-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]-2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENOL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, sulfonyl, and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-HYDROXY-3-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]-2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 5-methyl-2-furfural with appropriate amines to form Schiff bases.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-HYDROXY-3-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]-2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-[(4-HYDROXY-3-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]-2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENOL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-HYDROXY-3-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]-2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their functional groups and substitution patterns.
Hydroxyphenylsulfones: Compounds with similar sulfonyl and hydroxyl groups but different overall structures.
Uniqueness
4-[(4-HYDROXY-3-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENYL)SULFONYL]-2-{[(E)-1-(5-METHYL-2-FURYL)METHYLIDENE]AMINO}PHENOL is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C24H20N2O6S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
4-[4-hydroxy-3-[(5-methylfuran-2-yl)methylideneamino]phenyl]sulfonyl-2-[(5-methylfuran-2-yl)methylideneamino]phenol |
InChI |
InChI=1S/C24H20N2O6S/c1-15-3-5-17(31-15)13-25-21-11-19(7-9-23(21)27)33(29,30)20-8-10-24(28)22(12-20)26-14-18-6-4-16(2)32-18/h3-14,27-28H,1-2H3 |
InChI Key |
IHIDYLLEVZZDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=C(C=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)O)N=CC4=CC=C(O4)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3-tetramethyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11103887.png)
![methyl 4-[(Z)-(3-{[(3-bromophenyl)amino]methyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B11103890.png)
![3-Amino-2-(4-chlorobenzoyl)-4-(2-chlorophenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11103895.png)
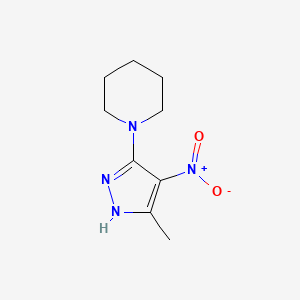
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile](/img/structure/B11103910.png)
![N-(3-chlorophenyl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B11103918.png)
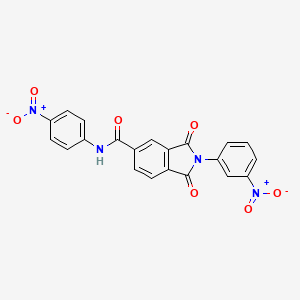
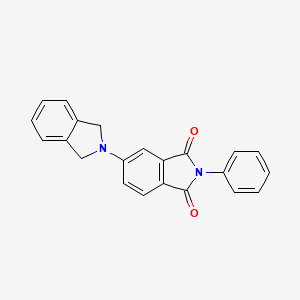
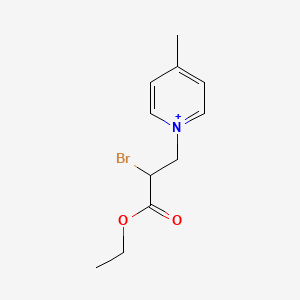
![2-[(4,6-Bis{[2-(3-nitroanilino)-2-oxoethyl]sulfanyl}-1,3,5-triazin-2-YL)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11103933.png)
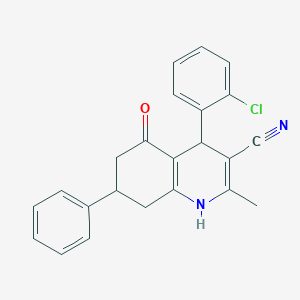
![1-methyl-2-{[(2-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11103953.png)
![Methyl (3alpha)-12-oxo-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11103957.png)
![4-[(E)-(cyclohexylimino)methyl]phenyl (2E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B11103962.png)
